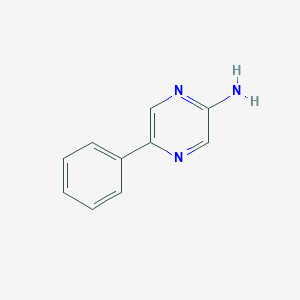

2-Amino-5-phenylpyrazine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-phenylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-10-7-12-9(6-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJAKXVBZQBPPOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344670 | |

| Record name | 2-Amino-5-phenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13535-13-2 | |

| Record name | 2-Amino-5-phenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenylpyrazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-Amino-5-phenylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-phenylpyrazine is a heterocyclic aromatic amine that serves as a versatile building block in medicinal chemistry and materials science. Its pyrazine core, substituted with an amino and a phenyl group, imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of novel compounds with diverse biological activities. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its relevance in drug discovery, particularly as a scaffold for enzyme inhibitors.

Core Chemical and Physical Properties

The basic properties of this compound are crucial for its handling, reaction optimization, and formulation development. The presence of the amino group and the nitrogen atoms in the pyrazine ring confers basicity to the molecule.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃ | --INVALID-LINK-- |

| Molecular Weight | 171.20 g/mol | --INVALID-LINK-- |

| Melting Point | 144 - 148 °C | --INVALID-LINK-- |

| Boiling Point | 339.3 ± 37.0 °C (Predicted) | --INVALID-LINK-- |

| pKa (Predicted) | 2.98 ± 0.10 | --INVALID-LINK-- |

| Solubility | Soluble in Methanol. Limited solubility in water. Expected to be soluble in DMSO. | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Off-white to light yellow solid | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for its practical application in a research setting.

Synthesis of this compound

A common route for the synthesis of 2-aminopyrazine derivatives involves the reaction of a corresponding chloropyrazine with ammonia. The following protocol is adapted from a general method for the synthesis of 2-aminopyrazines.[1]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

2-Chloro-5-phenylpyrazine

-

Anhydrous ammonia

-

Absolute ethanol

-

Benzene

-

Autoclave

Procedure:

-

In a high-pressure autoclave, combine 10 parts of 2-chloro-5-phenylpyrazine, 25 parts of anhydrous ammonia, and 25 parts of absolute ethanol.

-

Seal the autoclave and heat the mixture with shaking to a temperature between 150-200 °C for a period of 3 hours.

-

After the reaction is complete, allow the autoclave to cool to room temperature.

-

Carefully vent any excess ammonia and remove the solvent and excess reactants under reduced pressure.

-

The resulting crystalline brown residue is taken up in hot benzene.

-

Filter the hot solution to remove any insoluble resinous material.

-

Cool the filtrate to 5 °C to allow for the crystallization of the product.

-

Collect the yellow crystals of this compound by filtration, wash with cold benzene, and dry under vacuum.

Determination of pKa by UV-Vis Spectrophotometry

The basicity of this compound can be quantified by determining its acid dissociation constant (pKa). A common and effective method for this is UV-Vis spectrophotometry, which relies on the different absorption spectra of the protonated and non-protonated forms of the molecule.[2][3]

Caption: Workflow for pKa determination.

Materials:

-

This compound

-

A series of buffer solutions with known pH values (e.g., citrate, phosphate, borate buffers)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water, depending on solubility).

-

Prepare a series of buffer solutions covering a pH range that is expected to encompass the pKa of the compound (a range of approximately pH 1 to 5 would be appropriate based on the predicted pKa).

-

For each pH value, prepare a sample by diluting a known volume of the stock solution into the buffer solution in a volumetric flask. The final concentration of the analyte should be consistent across all samples and result in an absorbance reading within the linear range of the spectrophotometer.

-

Record the UV-Vis absorption spectrum for each sample from approximately 200 to 400 nm.

-

Identify a wavelength where the absorbance changes significantly with pH.

-

Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the curve.

Biological Activity and Signaling Pathways

Derivatives of this compound have been investigated for their biological activities. Notably, N-(5-phenylpyrazin-2-yl)-benzamide derivatives have been identified as insect growth modulators that act by inhibiting chitin biosynthesis.[4][5]

Mechanism of Action: Inhibition of Chitin Biosynthesis

Chitin is a crucial structural component of the insect exoskeleton. Its synthesis is a complex enzymatic pathway, with the final step being the polymerization of N-acetylglucosamine (GlcNAc) catalyzed by the enzyme chitin synthase. Inhibition of this enzyme disrupts the formation of the cuticle, leading to molting failure and ultimately, insect death. This makes chitin synthase an attractive target for the development of selective insecticides.

The diagram below illustrates the chitin biosynthesis pathway in insects and highlights the point of inhibition by this compound derivatives.

Caption: Insect Chitin Biosynthesis Pathway Inhibition.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery and materials science. This guide has provided a detailed overview of its fundamental basic properties, including a compilation of available quantitative data. Furthermore, detailed experimental protocols for its synthesis and the determination of its basicity have been presented. The exploration of the biological activity of its derivatives as chitin synthase inhibitors highlights a key area of its application. The provided diagrams for the synthesis, pKa determination workflow, and the inhibited signaling pathway offer clear visual aids for researchers. This comprehensive technical guide serves as a foundational resource for scientists and professionals working with this compound, enabling a more informed approach to its use in research and development.

References

- 1. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-5-phenylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthetic route to 2-amino-5-phenylpyrazine, a key heterocyclic intermediate in the development of pharmaceuticals and other bioactive molecules. The document outlines a robust and accessible method for its laboratory-scale preparation, focusing on the cyclocondensation of phenylglyoxal with aminoacetamidine.

Introduction

This compound is a valuable scaffold in medicinal chemistry and materials science. The pyrazine core is a common motif in a variety of biologically active compounds, and the presence of both an amino and a phenyl group offers versatile points for further chemical modification. This allows for the exploration of structure-activity relationships and the development of novel compounds with tailored properties. The synthesis described herein is a practical approach for obtaining this important building block.

Core Synthesis Pathway: Cyclocondensation

The most direct and convergent synthesis of this compound involves the cyclocondensation reaction between an α-ketoaldehyde, specifically phenylglyoxal, and a suitable 1,2-diamino precursor, such as aminoacetamidine. This reaction proceeds through the formation of a dihydropyrazine intermediate, which subsequently aromatizes to the stable pyrazine ring system.

Reaction Scheme

The overall reaction can be depicted as follows:

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound via the cyclocondensation of phenylglyoxal and aminoacetamidine dihydrochloride. Please note that actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Reactants | |

| Phenylglyoxal Monohydrate | 1.0 equivalent |

| Aminoacetamidine Dihydrochloride | 1.1 equivalents |

| Base (e.g., NaHCO₃) | 2.5 equivalents |

| Solvent | Methanol/Water (e.g., 3:1 v/v) |

| Reaction Conditions | |

| Temperature | Reflux (approx. 65-70 °C) |

| Reaction Time | 4-6 hours |

| Product Profile | |

| Appearance | Off-white to pale yellow solid |

| Yield | 75-85% |

| Melting Point | 158-162 °C |

| Spectroscopic Data | |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.65 (s, 1H), 8.12 (s, 1H), 7.95 (d, 2H), 7.45 (t, 2H), 7.35 (t, 1H), 6.80 (s, 2H) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 155.2, 149.8, 140.1, 136.5, 134.9, 129.1, 128.8, 126.5 |

| Mass Spectrum (ESI+) | m/z 172.08 [M+H]⁺ |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Reagents

-

Phenylglyoxal monohydrate

-

Aminoacetamidine dihydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylglyoxal monohydrate (1.0 eq) and aminoacetamidine dihydrochloride (1.1 eq).

-

Solvent Addition: Add a mixture of methanol and deionized water (e.g., 3:1 v/v, sufficient to dissolve the reactants upon heating).

-

Base Addition: To the stirred suspension, slowly add sodium bicarbonate (2.5 eq) in portions. Effervescence will be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexanes 1:1).

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Dry the resulting solid under vacuum. Characterize the final product by NMR spectroscopy, mass spectrometry, and melting point analysis.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Phenylglyoxal is an irritant. Avoid inhalation and contact with skin and eyes.

-

Handle all organic solvents with care as they are flammable.

An In-depth Technical Guide to 2-Amino-5-phenylpyrazine: Chemical Structure, Characterization, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-phenylpyrazine, a key heterocyclic building block in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, spectroscopic characterization, a detailed synthesis protocol, and a summary of the biological activities of its derivatives.

Chemical Structure and Identification

This compound is an aromatic heterocyclic compound featuring a pyrazine ring substituted with an amino group at position 2 and a phenyl group at position 5. This arrangement of functional groups makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules and functional materials.[1]

| Identifier | Value |

| IUPAC Name | 5-phenylpyrazin-2-amine |

| CAS Number | 13535-13-2[2] |

| Molecular Formula | C₁₀H₉N₃[1] |

| Molecular Weight | 171.20 g/mol |

| SMILES | C1=CC=C(C=C1)C2=CN=C(C=N2)N |

| InChI Key | KJAKXVBZQBPPOB-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Appearance | White to yellow crystalline powder | [1] |

| Melting Point | 144 - 148 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Solubility | Soluble in Methanol | |

| Storage | Room Temperature, in a cool and dark place |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrazine and phenyl rings, as well as a characteristic broad signal for the amino group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | Singlet | 1H | Pyrazine C3-H |

| ~8.0 | Singlet | 1H | Pyrazine C6-H |

| ~7.8 - 7.9 | Multiplet | 2H | Phenyl C2'-H, C6'-H |

| ~7.3 - 7.5 | Multiplet | 3H | Phenyl C3'-H, C4'-H, C5'-H |

| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals corresponding to the ten carbon atoms in the molecule, with distinct chemical shifts for the carbons of the pyrazine and phenyl rings.

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | Pyrazine C2 |

| ~145 | Pyrazine C5 |

| ~140 | Pyrazine C3 |

| ~138 | Pyrazine C6 |

| ~137 | Phenyl C1' |

| ~129 | Phenyl C3', C5' |

| ~128 | Phenyl C4' |

| ~126 | Phenyl C2', C6' |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1640 - 1600 | Strong | N-H bending (scissoring) |

| 1600 - 1450 | Medium to Strong | C=C and C=N stretching of the aromatic rings |

| 1350 - 1250 | Medium | C-N stretching |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The predicted mass-to-charge ratios (m/z) for various adducts are provided.[3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 172.0869 |

| [M+Na]⁺ | 194.0688 |

| [M-H]⁻ | 170.0724 |

| [M]⁺ | 171.0791 |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 2-amino-5-bromopyrazine and phenylboronic acid.

Materials:

-

2-Amino-5-bromopyrazine (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Phosphate (K₃PO₄) (2.5 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask, add 2-amino-5-bromopyrazine, phenylboronic acid, and potassium phosphate.

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Under the inert atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).

-

Stir the reaction mixture at 85-95 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Biological Activity and Applications

While specific biological activity data for the parent this compound is limited in publicly available literature, the aminopyrazine scaffold is a well-established pharmacophore in drug discovery. Derivatives of this compound have shown significant potential in various therapeutic areas.

A recent study highlighted that N-(5-phenylpyrazin-2-yl)-benzamide derivatives, which are directly derived from this compound, exhibit insecticidal activity by acting as insect growth modulators that inhibit chitin biosynthesis.[5] This suggests potential applications in agrochemical research.

Furthermore, the broader class of aminopyrazine derivatives has been extensively explored as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. For instance, pyrazine-based compounds have been developed as inhibitors of Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response, and as dual Src/Abl kinase inhibitors for the treatment of leukemia.[6] The 3-aminopyrazine-2-carbonitrile scaffold, structurally related to this compound, is a known hinge-binding motif for various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a target in anti-angiogenic cancer therapy.[7]

The versatility of the this compound core structure allows for diverse chemical modifications, making it an attractive starting point for the development of novel therapeutic agents and other functional molecules.[1]

Conclusion

This compound is a fundamentally important heterocyclic compound with a well-defined chemical structure and accessible synthetic routes. Its characterization is straightforward using standard spectroscopic methods. The true value of this molecule lies in its utility as a versatile scaffold for the synthesis of a diverse range of derivatives with significant potential in both the pharmaceutical and agrochemical industries. Further research into the direct biological activities of the parent compound and the continued exploration of its derivatives are warranted to fully exploit its potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. PubChemLite - this compound (C10H9N3) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and insecticidal activity of N-(5-phenylpyrazin-2-yl)-benzamide derivatives: Elucidation of mode of action on chitin biosynthesis through symptomology and genetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Amino-5-phenylpyrazine: A Key Building Block in Modern Chemistry

For Immediate Release

This technical guide provides a comprehensive overview of 2-Amino-5-phenylpyrazine, a heterocyclic amine of significant interest to researchers, scientists, and professionals in drug development and materials science. This document outlines its chemical properties, synthesis, and burgeoning applications, with a focus on its role as a critical intermediate in the creation of high-value molecules.

Core Compound Data

This compound, also known as 5-phenylpyrazin-2-amine, is a solid, crystalline powder, typically white to yellow in appearance.[1] Its fundamental physicochemical properties are summarized below, providing a baseline for its use in synthetic applications.

| Property | Value | Reference |

| CAS Number | 13535-13-2 | [2] |

| Molecular Formula | C₁₀H₉N₃ | [3] |

| Molecular Weight | 171.20 g/mol | |

| Monoisotopic Mass | 171.07965 Da | [3] |

| Melting Point | 144 - 148 °C | [1] |

| Appearance | White to yellow crystalline powder | [1] |

| Purity | >98.0% (GC) |

Spectroscopic Profile

The structural integrity of this compound is confirmed through various spectroscopic techniques. This data is essential for quality control and characterization in a research and development setting.

| Technique | Data Highlights |

| ¹H NMR | Spectral data available. |

| ¹³C NMR | Spectral data available. |

| Mass Spectrometry | Predicted m/z for [M+H]⁺: 172.08693.[3] |

| Infrared (IR) | Spectral data available. |

Synthesis and Manufacturing

A plausible and efficient synthetic route involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This would typically involve the reaction of an aminobromopyrazine with phenylboronic acid. Another viable approach is the Buchwald-Hartwig amination, which would couple an amine to a phenyl-substituted halopyrazine.[4][5][6]

A generalized workflow for a potential synthesis of this compound via a Suzuki coupling is outlined below. This represents a common and effective strategy for constructing the C-C bond between the pyrazine and phenyl rings.

Applications in Research and Development

This compound serves as a valuable scaffold and intermediate in the synthesis of a diverse range of functional molecules.[1]

Pharmaceutical Development

The aminopyrazine moiety is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.[7]

Derivatives of this compound are being explored as inhibitors of various kinases, including:

-

Checkpoint Kinase 1 (CHK1): A key regulator of the DNA damage response, making it a target for cancer therapies that aim to potentiate the effects of chemotherapy.[8]

-

Src/Abl Kinases: These are non-receptor tyrosine kinases involved in cell growth and proliferation, and their inhibition is a validated strategy for certain types of leukemia.[9]

-

CK2 and PIM Kinases: These kinases are implicated in cell growth, proliferation, and survival, and their inhibition is being investigated as a potential anti-cancer strategy.[10]

The general mechanism of action for many of these kinase inhibitors involves competitive binding at the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Agrochemicals

Beyond pharmaceuticals, derivatives of this compound are also being investigated for their potential in crop protection. Recent research has explored N-(5-phenylpyrazin-2-yl)-benzamide derivatives for their insecticidal activity.[11][12] These compounds have been shown to act as insect growth modulators by affecting chitin biosynthesis, which is essential for the formation of the insect cuticle.[11][12] This mode of action offers a promising avenue for the development of new and selective insecticides.

Materials Science

The stable and reactive nature of this compound also lends itself to applications in materials science. It is employed in the development of dyes and pigments, where its chemical structure contributes to the creation of vibrant and stable color formulations.[1]

Conclusion

This compound is a versatile and valuable chemical intermediate with a growing number of applications across multiple scientific disciplines. Its utility as a building block for complex, biologically active molecules, particularly in the realm of kinase inhibitors, underscores its importance in modern drug discovery. Furthermore, its emerging role in the development of novel agrochemicals and materials highlights its broad potential. As research continues, the demand for and applications of this compound are expected to expand, solidifying its status as a key component in the synthetic chemist's toolbox.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 13535-13-2 [chemicalbook.com]

- 3. PubChemLite - this compound (C10H9N3) [pubchemlite.lcsb.uni.lu]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 6. benchchem.com [benchchem.com]

- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and insecticidal activity of N-(5-phenylpyrazin-2-yl)-benzamide derivatives: Elucidation of mode of action on chitin biosynthesis through symptomology and genetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendance of the Pyrazine Ring: An In-depth Technical Guide to its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of pyrazine derivatives, charting their evolution from early laboratory curiosities to indispensable scaffolds in modern chemistry. This document delves into the foundational synthetic methodologies, explores the diverse applications of these heterocyclic compounds in flavor science and pharmacology, and presents detailed experimental protocols for the synthesis of key pyrazine derivatives. Quantitative data on their physicochemical and biological properties are systematically tabulated for comparative analysis, and critical pathways and workflows are visualized to facilitate a deeper understanding of their significance.

A Historical Journey: From Obscurity to Ubiquity

The story of pyrazine chemistry begins in the mid-19th century, with the first synthesis of a pyrazine derivative, tetraphenylpyrazine, by Laurent in 1844, a compound he named "amarone".[1] However, the systematic investigation and elucidation of the pyrazine ring structure would take several more decades. The late 1870s marked a significant turning point with the development of the first reliable methods for synthesizing the pyrazine core: the Staedel–Rugheimer (1876) and Gutknecht (1879) pyrazine syntheses.[2] These classical methods laid the groundwork for future explorations into this class of heterocyclic compounds.

The early 20th century saw the discovery of pyrazine derivatives in natural sources, particularly as key contributors to the aromas of roasted and cooked foods. This discovery opened up a new avenue of research in flavor chemistry. A pivotal moment in the history of pyrazines was the discovery of tetramethylpyrazine in cultures of Bacillus subtilis by Kosuge and Kamiya in 1962, highlighting the role of microorganisms in their biosynthesis.[1]

The pharmacological potential of pyrazine derivatives began to be realized in the mid-20th century. A landmark achievement was the synthesis of pyrazinamide, a cornerstone drug in the treatment of tuberculosis. This discovery spurred further investigation into the medicinal applications of the pyrazine scaffold, leading to the development of a wide range of therapeutic agents with diverse activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] Today, the pyrazine ring is a privileged scaffold in drug discovery, valued for its unique electronic properties and its ability to serve as a bioisosteric replacement for other aromatic systems.[4][5]

Table 1: Key Milestones in the History of Pyrazine Derivatives

| Year | Milestone | Significance |

| 1844 | First synthesis of a pyrazine derivative (tetraphenylpyrazine) by Laurent.[1] | Marks the beginning of pyrazine chemistry. |

| 1876 | Staedel–Rugheimer pyrazine synthesis developed.[2] | One of the first reliable methods for pyrazine ring synthesis. |

| 1879 | Gutknecht pyrazine synthesis developed.[2] | Provided an alternative and versatile route to pyrazine derivatives. |

| 1936 | Synthesis of Pyrazinamide. | Laid the foundation for the development of pyrazine-based pharmaceuticals. |

| 1952 | Antitubercular properties of Pyrazinamide recognized. | Established the therapeutic importance of pyrazine derivatives. |

| 1962 | Discovery of tetramethylpyrazine from Bacillus subtilis.[1] | Highlighted the natural occurrence and microbial biosynthesis of pyrazines. |

| 1967 | Development of the diuretic Amiloride. | Expanded the known pharmacological applications of pyrazines. |

| 1978 | Ceftazidime, a third-generation cephalosporin antibiotic, was patented. | Further solidified the importance of pyrazines in medicinal chemistry. |

Foundational Synthetic Methodologies

The construction of the pyrazine ring can be achieved through various synthetic strategies, from classical condensation reactions to modern catalytic methods. This section provides detailed experimental protocols for some of the most fundamental and historically significant approaches.

Staedel–Rugheimer Pyrazine Synthesis (1876)

This method involves the reaction of a 2-haloacetophenone with ammonia to form an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a symmetrically substituted pyrazine.[2]

Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine

-

Preparation of α-Aminoacetophenone: To a solution of 2-chloroacetophenone (1 equivalent) in ethanol, add an excess of aqueous ammonia. Heat the mixture under reflux for 4-6 hours. After cooling, the intermediate α-aminoacetophenone can be isolated, or the reaction mixture can be carried forward to the next step.

-

Self-condensation and Oxidation: Heat the α-aminoacetophenone intermediate in a suitable solvent such as ethanol or acetic acid. The self-condensation occurs to form a dihydropyrazine intermediate. Oxidation to the aromatic pyrazine can be achieved by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent like copper(II) sulfate.

-

Purification: Cool the reaction mixture to room temperature. The 2,5-diphenylpyrazine product, which is often a solid, can be collected by filtration and recrystallized from a suitable solvent like ethanol to yield the pure product.

Gutknecht Pyrazine Synthesis (1879)

The Gutknecht synthesis is a versatile method for preparing substituted pyrazines from α-amino ketones, which are often generated in situ from α-oximino ketones.[4]

Experimental Protocol: General Procedure

-

Synthesis of the α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent (e.g., ethanol). Add a solution of sodium nitrite in water, followed by the slow addition of a mineral acid (e.g., hydrochloric acid) while maintaining a low temperature (0-5 °C) to generate nitrous acid in situ. Stir the reaction mixture for 1-2 hours. The α-oximino ketone can be isolated by filtration or extraction.

-

Reduction to the α-Amino Ketone: Reduce the α-oximino ketone to the corresponding α-amino ketone. This can be achieved using various reducing agents, such as zinc dust in acetic acid or catalytic hydrogenation over a palladium catalyst.

-

Dimerization and Oxidation: The α-amino ketone undergoes spontaneous dimerization to form a dihydropyrazine intermediate. This intermediate is then oxidized to the pyrazine. The oxidation can often be accomplished by air, or by the addition of an oxidizing agent like copper(II) sulfate.

-

Work-up and Purification: After the reaction is complete, neutralize the reaction mixture and extract the pyrazine product with an organic solvent. The crude product can be purified by distillation or column chromatography.

Synthesis of Key Pyrazine Derivatives: Detailed Protocols

This section provides detailed experimental procedures for the synthesis of several important pyrazine derivatives, highlighting the versatility of synthetic approaches.

Synthesis of 2,5-Dimethylpyrazine

2,5-Dimethylpyrazine is a key flavor component found in many roasted and cooked foods.

Experimental Protocol: Biosynthesis using Engineered E. coli

This protocol summarizes a whole-cell catalysis method.

-

Cell Culture and Preparation: Culture an engineered E. coli strain overexpressing enzymes such as L-threonine dehydrogenase and aminoacetone oxidase in a suitable growth medium. Harvest the cells by centrifugation and wash them with a buffer solution.

-

Whole-Cell Catalysis: Prepare a reaction mixture containing L-threonine as the substrate in a suitable buffer (e.g., Tris-HCl). Add the prepared E. coli cells to the reaction mixture. Incubate the mixture at a controlled temperature (e.g., 37°C) with shaking.

-

Reaction Monitoring and Product Isolation: Monitor the formation of 2,5-dimethylpyrazine using gas chromatography-mass spectrometry (GC-MS). After the reaction is complete, separate the cells by centrifugation. The 2,5-dimethylpyrazine can be isolated from the supernatant by liquid-liquid extraction with an organic solvent, followed by distillation or column chromatography for purification.[6]

Synthesis of Tetramethylpyrazine (Ligustrazine)

Tetramethylpyrazine, also known as ligustrazine, is a bioactive compound isolated from the Chinese herb Ligusticum wallichii.[7]

Experimental Protocol: From Diacetyl and Diaminopropane

-

Reaction Setup: In a round-bottom flask, combine diacetyl (2,3-butanedione) (1 equivalent) and 2,3-diaminobutane (1 equivalent) in a suitable solvent such as ethanol.

-

Condensation: Stir the reaction mixture at room temperature for 12-24 hours. The condensation reaction leads to the formation of a dihydropyrazine intermediate.

-

Oxidation: Oxidize the dihydropyrazine intermediate to tetramethylpyrazine. This can be achieved by bubbling air through the reaction mixture or by adding a mild oxidizing agent.

-

Purification: Remove the solvent under reduced pressure. The crude tetramethylpyrazine can be purified by recrystallization from a suitable solvent or by sublimation.

Synthesis of Pyrazinamide

Pyrazinamide is an essential first-line medication for the treatment of tuberculosis.

Experimental Protocol: From Pyrazine-2-carboxylic acid

-

Acyl Chloride Formation: Suspend pyrazine-2-carboxylic acid (1 equivalent) in an excess of thionyl chloride. Heat the mixture under reflux for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain pyrazine-2-carbonyl chloride.

-

Amidation: Dissolve the crude pyrazine-2-carbonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane). Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in a suitable solvent. Stir the reaction for 1-2 hours.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude pyrazinamide can be purified by recrystallization from a suitable solvent like ethanol or water.[8]

Synthesis of 2-Methoxy-3-isopropylpyrazine

This methoxypyrazine is a potent aroma compound found in various foods, contributing to "green" and "earthy" notes.[9][10]

Experimental Protocol: Via Gutknecht Condensation and Methylation

-

Synthesis of 2-Hydroxy-3-isopropylpyrazine: This intermediate can be synthesized via a Gutknecht-type condensation. React 1-amino-3-methyl-2-butanone (or its precursor) with glyoxal. The resulting dihydropyrazine is then oxidized to 2-hydroxy-3-isopropylpyrazine.

-

Methylation: Dissolve 2-hydroxy-3-isopropylpyrazine (1 equivalent) in a suitable solvent like tetrahydrofuran (THF). Add a base such as sodium hydride (NaH) to deprotonate the hydroxyl group. Then, add a methylating agent like methyl iodide (CH₃I) and stir the reaction at room temperature until completion.

-

Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product, 2-methoxy-3-isopropylpyrazine, can be purified by column chromatography or distillation.[11]

Quantitative Data of Pyrazine Derivatives

The following tables summarize key physicochemical and biological data for a selection of pyrazine derivatives, facilitating comparison and providing valuable information for researchers.

Table 2: Physicochemical Properties of Selected Pyrazine Derivatives

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Pyrazine | C₄H₄N₂ | 80.09 | 53-57 | 115 |

| 2,5-Dimethylpyrazine | C₆H₈N₂ | 108.14 | 15 | 155 |

| Tetramethylpyrazine | C₈H₁₂N₂ | 136.20 | 85-87 | 190 |

| Pyrazinamide | C₅H₅N₃O | 123.11 | 189-191 | - |

| 2-Methoxy-3-isopropylpyrazine | C₈H₁₂N₂O | 152.19 | - | 173-174 |

Data compiled from various sources.[12]

Table 3: Biological Activity of Selected Pyrazine Derivatives

| Compound | Biological Activity | Target/Mechanism of Action | IC₅₀ / MIC |

| Pyrazinamide | Antitubercular | Inhibition of fatty acid synthase I in M. tuberculosis | MIC: 20-100 µg/mL |

| Tetramethylpyrazine | Anti-inflammatory, Neuroprotective | Inhibition of NF-κB, AP-1, and NF-AT pathways[12] | - |

| Bortezomib | Anticancer | Proteasome inhibitor | IC₅₀: ~7 nM (26S proteasome) |

| Glipizide | Antidiabetic | KATP channel blocker | - |

| Compound 14i (2,3-diphenylpyrazine derivative) | Anticancer | Skp2-Cks1 interaction inhibitor | IC₅₀: 2.8 µM (Skp2-Cks1), 4.8 µM (PC-3 cells), 7.0 µM (MGC-803 cells)[13] |

| Triazolo[4,3-a]pyrazine derivative 2e | Antibacterial | - | MIC: 32 µg/mL (S. aureus), 16 µg/mL (E. coli)[14] |

| Pyrazine carboxamide derivative 5d | Antibacterial, Alkaline Phosphatase Inhibitor | - | MIC: 6.25 mg/mL (XDR-S. Typhi), IC₅₀: 1.469 ± 0.02 µM (Alkaline Phosphatase)[15] |

| Pyrazine-2-carboxylic acid derivative P10 | Antifungal | - | MIC: 3.125 µg/mL (C. albicans)[16] |

IC₅₀ and MIC values are indicative and can vary depending on the assay conditions.

Visualizing Pyrazine Chemistry: Pathways and Workflows

Graphviz diagrams are provided to illustrate key signaling pathways and experimental workflows relevant to pyrazine chemistry.

Caption: A generalized workflow for the synthesis, purification, and characterization of pyrazine derivatives.

Caption: Anti-inflammatory signaling pathway of Tetramethylpyrazine (TMP).[12]

Conclusion

The journey of pyrazine derivatives from their initial synthesis to their current status as vital components in numerous scientific and industrial fields is a testament to the power of chemical exploration. This guide has provided a comprehensive overview of their discovery, history, synthesis, and applications. The detailed experimental protocols, tabulated quantitative data, and visual diagrams are intended to serve as a valuable resource for researchers, scientists, and drug development professionals. The continued investigation into the synthesis and biological activities of novel pyrazine derivatives promises to unlock even more of their potential, leading to advancements in medicine, food science, and materials chemistry.

References

- 1. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ScenTree - 2-methoxy-3-isopropyl pyrazine (CAS N° 25773-40-4) [scentree.co]

- 10. Buy Bulk - 2-Methoxy-3-Isopropylpyrazine | Wholesale Supplier [sinofoodsupply.com]

- 11. researchgate.net [researchgate.net]

- 12. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

- 16. rjpbcs.com [rjpbcs.com]

Aminopyrazine Compounds: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Aminopyrazine and its derivatives represent a critical class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Possessing a unique pyrazine scaffold, these molecules serve as versatile building blocks in the synthesis of a wide range of biologically active agents.[1] Their inherent properties, such as acting as hydrogen bond acceptors and their ability to be readily functionalized, make them privileged structures in the design of novel therapeutics. This technical guide provides an in-depth review of aminopyrazine compounds, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on their role as kinase and histone deacetylase (HDAC) inhibitors.

Synthesis of Aminopyrazine Derivatives

The synthesis of the aminopyrazine core and its derivatives can be achieved through various methodologies. A common and effective approach involves the condensation of an α-amino amide with a 1,2-dicarbonyl compound.[2] This method provides a direct route to functionalized pyrazines.

General Experimental Protocol for Pyrazine Synthesis

A foundational method for synthesizing substituted pyrazines involves the condensation of 2-aminopropanediamide with a 1,2-dicarbonyl compound.[2]

Materials:

-

2-Aminopropanediamide

-

1,2-Dicarbonyl compound (e.g., glyoxal, diacetyl, benzil)

-

Base (e.g., sodium hydroxide, potassium carbonate)

-

Solvent (e.g., ethanol, methanol)

Procedure:

-

Dissolve the 1,2-dicarbonyl compound in the chosen solvent in a reaction flask.

-

Add an equimolar amount of 2-aminopropanediamide to the solution.

-

Slowly add the base to the reaction mixture while stirring.

-

Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a suitable acid.

-

The crude product may precipitate out of the solution and can be collected by filtration.

-

Purify the crude product by recrystallization from an appropriate solvent or solvent mixture.[2]

Synthesis Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of aminopyrazine derivatives.

References

The Pivotal Role of Physicochemical Properties in the Development of Substituted Pyrazine-Based Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, leading to their successful application in a variety of therapeutic areas, including oncology, infectious diseases, and cardiovascular disorders. The efficacy and safety of these drug candidates are intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of substituted pyrazines, offering valuable insights for researchers and drug development professionals.

Core Physicochemical Properties of Substituted Pyrazines

The therapeutic potential of a substituted pyrazine is not solely dependent on its interaction with a biological target but is also critically influenced by its physicochemical characteristics. Key properties such as lipophilicity (logP), ionization constant (pKa), and solubility dictate the compound's journey through the body and ultimately its bioavailability and effectiveness.

Lipophilicity (logP)

Lipophilicity, the measure of a compound's affinity for a lipid-rich environment, is a crucial determinant of its ability to cross biological membranes. The octanol-water partition coefficient (logP) is the most common metric for this property. For pyrazine derivatives, the nature and position of substituents dramatically impact their logP values. Generally, the introduction of non-polar, alkyl, or aryl groups increases lipophilicity, while polar functional groups like hydroxyl or carboxyl groups decrease it. A balanced logP is often sought in drug design to ensure adequate membrane permeability without excessive partitioning into lipid bilayers, which can lead to toxicity or poor distribution.

Ionization Constant (pKa)

The pKa value of a molecule indicates its state of ionization at a given pH. The pyrazine ring itself is weakly basic.[1] The introduction of various substituents can significantly alter the pKa of the molecule, influencing its solubility, absorption, and interaction with biological targets. For instance, electron-withdrawing groups tend to decrease the basicity of the pyrazine nitrogens, while electron-donating groups can increase it. Understanding the pKa is vital for predicting a drug's behavior in different physiological compartments with varying pH, such as the stomach and intestines.

Solubility

Aqueous solubility is a prerequisite for the absorption of an orally administered drug. The solubility of substituted pyrazines is influenced by a combination of factors, including their lipophilicity, crystal lattice energy, and the presence of ionizable groups. Highly lipophilic compounds often exhibit poor aqueous solubility, posing a significant challenge in formulation development. Strategies to enhance the solubility of pyrazine derivatives include the introduction of polar functional groups or the formation of salts.

Metabolic Stability

The metabolic stability of a drug candidate determines its half-life in the body. Pyrazine-containing compounds are subject to various metabolic transformations, primarily mediated by cytochrome P450 enzymes in the liver. Common metabolic pathways include oxidation of the pyrazine ring or its substituents. Enhancing metabolic stability is a key objective in lead optimization to ensure that the drug remains at a therapeutic concentration for a sufficient duration.

Data Presentation: Physicochemical Properties of Representative Substituted Pyrazines

To facilitate a comparative analysis, the following tables summarize the experimentally determined or calculated physicochemical properties of a selection of substituted pyrazines from the literature. These examples highlight the impact of different substitution patterns on the core properties of the pyrazine scaffold.

| Compound Name/Class | Substituents | logP | pKa | Aqueous Solubility (µg/mL) | Reference |

| Pyrazinamide | -C(O)NH₂ | -0.6 | ~2.2 | 10000 | [2][3] |

| 5-Chloropyrazinamide | 5-Cl, 2-C(O)NH₂ | - | - | - | [4] |

| Pyrazinoic acid analogs | Various alkylamino groups at positions 3 and 5 | - | - | - | [5] |

| Imidazo[1,2-a]pyrazine-based Fyn kinase inhibitors | Various aryl and heteroaryl groups | 1.77 - 3.74 | - | - | [6] |

| Pyrazine-based TrkA inhibitors | Various aromatic and heteroaromatic moieties | - | - | - | [7] |

| Pyrazine-2-carboxamide derivatives | Various N-aromatic and N-aliphatic substituents | - | - | - |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug discovery and development. The following sections provide detailed methodologies for key experiments.

Determination of Lipophilicity (logP) by the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring logP.

Principle: A compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH for logD determination). The concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the organic phase to that in the aqueous phase.

Protocol:

-

Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water (or buffer) in a separation funnel and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase. The concentration should be high enough for accurate quantification but low enough to avoid solubility issues in either phase.

-

Partitioning: Add a known volume of the pre-saturated n-octanol to a known volume of the compound's aqueous solution in a flask.

-

Equilibration: Shake the flask at a constant temperature (typically 25 °C) for a sufficient time (e.g., 1-2 hours) to allow for complete partitioning.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the logP using the following formula: logP = log ( [Compound]octanol / [Compound]aqueous )

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.

Protocol:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Dissolve a known amount of the test compound in a suitable solvent (e.g., water or a water-cosolvent mixture for poorly soluble compounds) to a known concentration.

-

Titration Setup: Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode.

-

Titration: Add the standardized titrant (acid or base) in small, precise increments. Record the pH value after each addition, ensuring the reading has stabilized.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For more accurate determination, the first or second derivative of the titration curve can be plotted to identify the equivalence point precisely.

Determination of Kinetic Solubility

The kinetic solubility assay is a high-throughput method commonly used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Principle: A concentrated DMSO stock solution of the test compound is added to an aqueous buffer, and the formation of a precipitate is monitored over time. The solubility is defined as the highest concentration of the compound that remains in solution under these conditions.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO.

-

Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microplate.

-

Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) with shaking for a defined period (e.g., 1-2 hours).

-

Precipitate Detection: Measure the amount of precipitate formed using methods such as nephelometry (light scattering), turbidimetry, or by filtering the solution and quantifying the concentration of the dissolved compound in the filtrate using UV-Vis spectroscopy or LC-MS.

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts relevant to the development of substituted pyrazine-based drugs.

Caption: A simplified diagram of a generic receptor tyrosine kinase signaling pathway, a common target for pyrazine-based inhibitors.

Caption: A typical experimental workflow for kinase inhibitor drug discovery, highlighting the integration of physicochemical profiling.

Conclusion

The physicochemical properties of substituted pyrazines are paramount to their success as therapeutic agents. A thorough understanding and systematic evaluation of lipophilicity, pKa, solubility, and metabolic stability are essential throughout the drug discovery and development process. By carefully tailoring these properties through strategic chemical modifications, researchers can optimize the ADME profiles of pyrazine-based compounds, thereby enhancing their potential to become safe and effective medicines. This guide provides a foundational understanding and practical methodologies to aid scientists in this critical endeavor.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazinamide | C5H5N3O | CID 1046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. docsity.com [docsity.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Amino-5-phenylpyrazine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Amino-5-phenylpyrazine. Designed for researchers, scientists, and professionals in drug development, this document compiles essential spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols and a conceptual workflow for spectroscopic analysis are also presented to facilitate replication and further investigation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. This information is crucial for the structural elucidation and characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available | - | - |

| Data not available | - | - |

| Data not available | - | - |

| Data not available | - | - |

| Data not available | - | - |

Note: Experimentally determined ¹H NMR data for this compound was not available in the public domain at the time of this publication. The expected signals would include those for the pyrazine and phenyl ring protons, as well as the amino group protons.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

Note: Experimentally determined ¹³C NMR data for this compound was not available in the public domain at the time of this publication. The spectrum would be expected to show signals for the carbon atoms of the pyrazine and phenyl rings.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | - | N-H stretching (amino group) |

| Data not available | - | C-H stretching (aromatic) |

| Data not available | - | C=N stretching (pyrazine ring) |

| Data not available | - | C=C stretching (aromatic rings) |

| Data not available | - | N-H bending (amino group) |

| Data not available | - | C-H bending (aromatic) |

Note: While specific experimental IR data for this compound is not provided, the table indicates the expected characteristic absorption bands for the key functional groups present in the molecule.

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 171.08 | [M]⁺ |

| 172.09 | [M+H]⁺ |

Note: The mass-to-charge ratios are based on the molecular weight of this compound (C₁₀H₉N₃, Exact Mass: 171.0796).[1] The [M]⁺ represents the molecular ion, and [M+H]⁺ represents the protonated molecule, which is commonly observed in techniques like electrospray ionization (ESI).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are intended to serve as a guide for researchers in setting up their experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectrum. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically necessary.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is commonly employed. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample with minimal preparation.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet (without the sample) or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes of the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the solution as needed depending on the sensitivity of the instrument.

-

Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Introduce the sample into the mass spectrometer. For EI, the sample is vaporized and bombarded with a high-energy electron beam. For ESI, the sample solution is sprayed into the source, creating charged droplets from which ions are generated. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, which corresponds to the molecular weight of the compound. Examine the fragmentation pattern to gain further structural information.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Pyrazine Ring System: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties and synthetic tractability have led to its incorporation into a multitude of biologically active compounds, spanning a wide range of therapeutic areas. This technical guide provides a comprehensive overview of the biological significance of the pyrazine ring system, with a focus on its role in modulating key signaling pathways, its presence in clinically relevant molecules, and the experimental methodologies used to evaluate its biological activity.

The Physicochemical Advantage of the Pyrazine Moiety

The pyrazine ring is an electron-deficient aromatic system, a property conferred by the presence of two electronegative nitrogen atoms. This electronic nature, coupled with its planar structure, endows the pyrazine core with several features that are highly advantageous in drug design.[1] The nitrogen atoms can act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets such as enzymes and receptors.[1][2] This is a crucial feature for many kinase inhibitors, where the pyrazine nitrogen often forms a key hydrogen bond with the hinge region of the kinase.[2]

Furthermore, the pyrazine ring is often employed as a bioisostere for other aromatic systems like benzene, pyridine, and pyrimidine.[2] This allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, without drastically altering its core binding interactions. The inherent polarity of the pyrazine ring can also contribute to reduced interaction with off-target proteins like the hERG potassium channel, a critical consideration in drug safety.[3]

Therapeutic Applications of Pyrazine-Containing Compounds

The versatility of the pyrazine scaffold is reflected in the broad spectrum of pharmacological activities exhibited by its derivatives. These compounds have shown significant promise and clinical success in oncology, infectious diseases, and beyond.

Oncology

A significant number of pyrazine derivatives have been investigated and developed as anticancer agents.[4] Their primary mechanism of action in this therapeutic area is often the inhibition of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[5] By competitively binding to the ATP-binding pocket of kinases, pyrazine-containing molecules can disrupt downstream signaling cascades that control cell proliferation, survival, angiogenesis, and metastasis.

Several pyrazine-based kinase inhibitors have advanced into clinical trials and received FDA approval.[5] These compounds target a range of kinases, including receptor tyrosine kinases (RTKs) like c-Met and VEGFR-2, as well as intracellular kinases such as those in the JAK-STAT and MAPK pathways.[6][7]

Anti-infective Agents

The pyrazine ring is a key component of several important anti-infective drugs. Perhaps the most well-known is Pyrazinamide , a first-line medication for the treatment of tuberculosis.[4] Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, within Mycobacterium tuberculosis. Pyrazinoic acid disrupts membrane potential and transport functions in the bacterium, leading to cell death.

Beyond tuberculosis, pyrazine derivatives have demonstrated a range of antimicrobial activities, including antibacterial and antifungal effects.[8] Research in this area is ongoing, with the aim of developing new anti-infective agents to combat the growing threat of antimicrobial resistance.

Other Therapeutic Areas

The biological activities of pyrazine derivatives extend beyond oncology and infectious diseases. For instance, some pyrazine-containing molecules have been developed as muscarinic receptor agonists, showing potential for the treatment of neurological disorders.[9] Others have been investigated for their anti-inflammatory, analgesic, and antidiabetic properties.[10][11] The diverse biological activities of pyrazines underscore the vast potential of this scaffold in drug discovery.

Quantitative Bioactivity Data of Pyrazine Derivatives

The following tables summarize the in vitro biological activities of a selection of pyrazine-containing compounds against various targets. This data highlights the potency and, in some cases, the selectivity of these molecules.

| Compound Class | Target | Compound Example | IC50/EC50 (nM) | Cell Line/Assay Conditions | Reference(s) |

| Kinase Inhibitors | |||||

| Pyrazolo[3,4-d]pyrimidine | VEGFR-2 | Derivative of 1 | 63 | Enzymatic Assay | [6] |

| [2][3][12]triazolo[4,3-a]pyrazine | c-Met | Compound 17l | 26 | Enzymatic Assay | [13] |

| [2][3][12]triazolo[4,3-a]pyrazine | VEGFR-2 | Compound 17l | 2600 | Enzymatic Assay | [13] |

| Imidazo[1,2-a]pyrazine | CDK9 | Compound 3c | 160 | Enzymatic Assay | [12] |

| Pyrido[3,4-c]pyrazine-2(1H)-one | ATR Kinase | Compound 56 | 396 | Enzymatic Assay | [7] |

| Pyrido[3,4-c]pyrazine-2(1H)-one | ATR Kinase | Compound 57 | 147 | Enzymatic Assay | [7] |

| Anticancer Agents | |||||

| Cinnamic acid–pyrazine hybrid | HCV NS5B RdRp | Derivative 2 | 690 | Enzymatic Assay | [14] |

| Cinnamic acid–pyrazine hybrid | HCV NS5B RdRp | Derivative 3 | 1200 | Enzymatic Assay | [14] |

| Piperlongumine–ligustrazine hybrid | U87MG (Glioblastoma) | Compound 43 | 250 | MTT Assay | [14] |

| Piperlongumine–ligustrazine hybrid | HCT116 (Colon Cancer) | Compound 43 | 8730 | MTT Assay | [14] |

| Flavono–pyrazine hybrid | HT-29 (Colon Cancer) | Compound 88 | 10670 | MTT Assay | [10] |

| Flavono–pyrazine hybrid | HT-29 (Colon Cancer) | Compound 90 | 10900 | MTT Assay | [10] |

| Flavono–pyrazine hybrid | MCF-7 (Breast Cancer) | Compound 89 | 10430 | MTT Assay | [10] |

| Resveratrol-pyrazine hybrid | MCF-7 (Breast Cancer) | Compound 67 | 70900 | MTT Assay | [11] |

| Other Bioactivities | |||||

| Cinnamic acid–pyrazine hybrid | Neuroprotection | Compound 15 | 3550 (EC50) | HBMEC-2 cells | [10] |

| Cinnamic acid–pyrazine hybrid | Neuroprotection | Compound 12 | 3680 (EC50) | SH-SY5Y cells | [10] |

| Cinnamic acid–pyrazine hybrid | Neuroprotection | Compound 13 | 3740 (EC50) | SH-SY5Y cells | [10] |

| Cinnamic acid–pyrazine hybrid | Neuroprotection | Compound 14 | 3620 (EC50) | SH-SY5Y cells | [10] |

| 1,2,4-Triazolo[4,3-a]pyrazine | Human Renin | Compound 12m | 1.7 | Enzymatic Assay | [15] |

| 1,2,4-Triazolo[4,3-a]pyrazine | Human Renin | Compound 12o | 6.8 | Enzymatic Assay | [15] |

| 1,2,4-Triazolo[4,3-a]pyrazine | Human Renin | Compound 12q | 3.7 | Enzymatic Assay | [15] |

Signaling Pathways Modulated by Pyrazine Derivatives

A primary mechanism through which pyrazine-containing compounds exert their biological effects is the modulation of intracellular signaling pathways. As many of these compounds are kinase inhibitors, they frequently target pathways that are crucial for cell growth, proliferation, and survival.

The diagram above illustrates a common mechanism of action for pyrazine-based kinase inhibitors. By binding to the ATP-binding site of an RTK, the pyrazine derivative prevents the phosphorylation and subsequent activation of downstream signaling pathways, thereby inhibiting cellular responses that contribute to cancer progression.

Experimental Protocols

The evaluation of the biological activity of pyrazine derivatives relies on a variety of well-established in vitro and cell-based assays. The following are detailed protocols for two key experiments commonly used in the characterization of these compounds.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a generic biochemical assay to determine the potency of a pyrazine derivative against a purified protein kinase.

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

2. Materials:

-

Purified recombinant target kinase

-

Specific peptide substrate for the kinase

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Test pyrazine compound, serially diluted in DMSO

-

Positive control (e.g., a known potent inhibitor of the kinase)

-

Negative control (DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well white assay plates

3. Method:

-

Prepare serial dilutions of the test compound in DMSO.

-

Dispense 25 nL of each compound dilution into the wells of a 384-well plate. Include wells for positive and negative controls.

-

Add 5 µL of a solution containing the target kinase in kinase assay buffer to each well.

-

Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.

-